molecular formula C19H14Br2N2O2 B11535659 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11535659
M. Wt: 462.1 g/mol
InChI Key: YYWNEPFEBBTBFU-SSDVNMTOSA-N
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Description

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromonaphthalene and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 1-bromonaphthalene with ethyl chloroacetate in the presence of a base to form the ester. This ester is then converted to the hydrazide by reaction with hydrazine hydrate.

    Condensation reaction: The hydrazide is then reacted with 3-bromobenzaldehyde under acidic conditions to form the final product, 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and products.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms in the compound can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The hydrazide group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.

    Oxidation reactions: Products include oxidized forms of the hydrazide group.

    Reduction reactions: Products include reduced forms of the hydrazide group.

Scientific Research Applications

    Medicinal chemistry: It can be used as a precursor for the synthesis of bioactive molecules.

    Materials science: It may be used in the development of new materials with specific electronic or optical properties.

    Biological studies: The compound can be used to study the interactions of brominated organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The bromine atoms and the hydrazide group can form interactions with proteins or nucleic acids, potentially affecting their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-bromonaphthalen-2-yl)oxy]acetohydrazide
  • 2-((1-Bromonaphthalen-2-yl)oxy)acetohydrazide

Uniqueness

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is unique due to the presence of both bromonaphthalene and bromophenyl groups, which can impart distinct chemical and biological properties. This dual functionality can make it a versatile compound for various applications, distinguishing it from other similar compounds that may only contain one type of brominated aromatic ring.

Properties

Molecular Formula

C19H14Br2N2O2

Molecular Weight

462.1 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(3-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H14Br2N2O2/c20-15-6-3-4-13(10-15)11-22-23-18(24)12-25-17-9-8-14-5-1-2-7-16(14)19(17)21/h1-11H,12H2,(H,23,24)/b22-11+

InChI Key

YYWNEPFEBBTBFU-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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